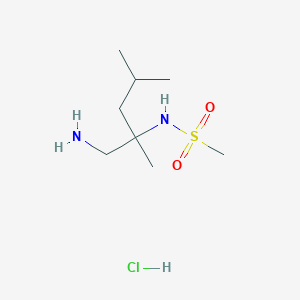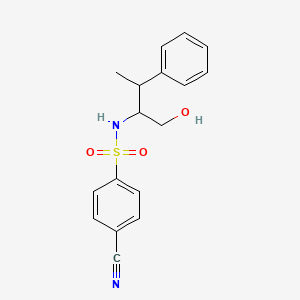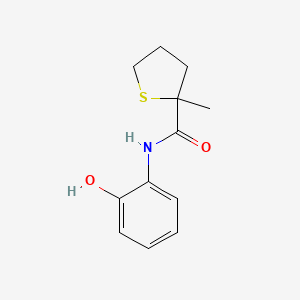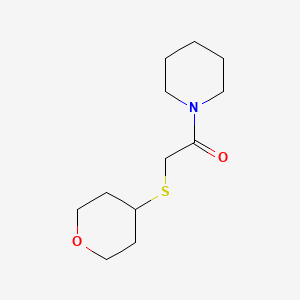
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride, also known as ADMP, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been shown to have potential applications in various fields of study.
Mechanism of Action
The exact mechanism of action of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in bacteria and fungi, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The hypoglycemic effects of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride are believed to be due to its ability to increase insulin sensitivity.
Biochemical and Physiological Effects:
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in bacteria and fungi, leading to their death. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been shown to increase insulin sensitivity, leading to a decrease in blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been shown to have antibacterial, antifungal, and anticancer properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride in lab experiments is its limited solubility, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the study of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride. One potential direction is the development of new antibiotics based on the structure of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride. Another potential direction is the study of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride in combination with other drugs for the treatment of cancer. Additionally, the hypoglycemic effects of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride could be further studied for its potential use in the treatment of diabetes. Finally, the synthesis method of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride could be optimized for higher yields and purity.
Synthesis Methods
The synthesis of N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride involves the reaction of 2,4-dimethylpentan-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride hydrochloride. This synthesis method has been reported in various scientific journals and has been shown to yield high purity N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride.
Scientific Research Applications
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride has been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects in animal models.
properties
IUPAC Name |
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S.ClH/c1-7(2)5-8(3,6-9)10-13(4,11)12;/h7,10H,5-6,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAGTRZIDLLIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)NS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-2,4-dimethylpentan-2-yl)methanesulfonamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)



